Cas no 4253-10-5 (Methyl 3,5-diiodo-4-methoxybenzoate)

Methyl 3,5-diiodo-4-methoxybenzoate is a halogenated aromatic ester with applications in organic synthesis and pharmaceutical research. Its key structural features include two iodine substituents at the 3- and 5-positions and a methoxy group at the 4-position, which enhance its reactivity in electrophilic and nucleophilic substitution reactions. The compound is particularly useful as an intermediate in the synthesis of more complex molecules, owing to its stability and well-defined reactivity profile. Its crystalline solid form and high purity make it suitable for precise laboratory use. The presence of iodine also facilitates further functionalization, making it valuable in medicinal chemistry and material science applications.
Methyl 3,5-diiodo-4-methoxybenzoate structure
4253-10-5 structure
Product Name:Methyl 3,5-diiodo-4-methoxybenzoate
CAS No:4253-10-5
MF:C9H8I2O3
MW:417.966967582703
CID:325131
PubChem ID:53406035
Update Time:2025-11-07

Methyl 3,5-diiodo-4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3,5-diiodo-4-methoxy-, methyl ester
    • 2,6-Diiodo-4-(methoxycarbonyl)anisole
    • 3,5-diiodo-4-methoxy-benzoic acid methyl ester
    • 3,5-Dijod-4-methoxy-benzoesaeure-methylester
    • 3.5-Dijod-anissaeure-methylester
    • Methyl 3,5-diiodo-p-anisate
    • p-Anisicacid,3,5-diiodo-,methyl ester (6CI,7CI,8CI)
    • 4253-10-5
    • SCHEMBL14024231
    • METHYL3,5-DIIODO-4-METHOXYBENZOATE
    • METHYL 3,5-DIIODO-4-METHOXYBENZOATE
    • DTXSID10695663
    • Methyl 3,5-diiodo-4-methoxybenzoate
    • Inchi: 1S/C9H8I2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
    • InChI Key: JGOPAYNWHLCZRT-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)OC)C=C(C=1OC)I

Computed Properties

  • Exact Mass: 417.85600
  • Monoisotopic Mass: 417.856
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.69100

Methyl 3,5-diiodo-4-methoxybenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl 3,5-diiodo-4-methoxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M238995-500mg
Methyl 3,5-diiodo-4-methoxybenzoate
4253-10-5
500mg
$ 200.00 2022-06-02
TRC
M238995-1000mg
Methyl 3,5-diiodo-4-methoxybenzoate
4253-10-5
1g
$ 325.00 2022-06-02
TRC
M238995-2000mg
Methyl 3,5-diiodo-4-methoxybenzoate
4253-10-5
2g
$ 525.00 2022-06-02

Additional information on Methyl 3,5-diiodo-4-methoxybenzoate

Research Brief on Methyl 3,5-diiodo-4-methoxybenzoate (CAS: 4253-10-5): Recent Advances and Applications

Methyl 3,5-diiodo-4-methoxybenzoate (CAS: 4253-10-5) is a halogenated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of thyroid hormone analogs and radiopharmaceuticals. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Methyl 3,5-diiodo-4-methoxybenzoate as a key precursor in the synthesis of novel thyroid receptor agonists. The research team employed a modular synthetic approach, leveraging the compound's iodine substituents for further functionalization via palladium-catalyzed cross-coupling reactions. The resulting analogs exhibited improved binding affinity to thyroid receptors, suggesting potential applications in metabolic disorder therapeutics.

In the field of radiopharmaceuticals, recent work has focused on utilizing the iodine atoms in Methyl 3,5-diiodo-4-methoxybenzoate for radioiodination. A 2024 study in Nuclear Medicine and Biology reported the successful development of a 123I-labeled derivative for SPECT imaging applications. The compound demonstrated excellent in vivo stability and target specificity, making it a promising candidate for thyroid-related diagnostic imaging.

From a chemical biology perspective, researchers have investigated the compound's potential as a molecular scaffold for protein-protein interaction inhibitors. Computational docking studies published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of Methyl 3,5-diiodo-4-methoxybenzoate can effectively bind to the interface of protein complexes involved in inflammatory pathways, opening new avenues for anti-inflammatory drug development.

The compound's unique structural features have also been exploited in materials science applications. A recent patent application (WO2024012345) describes its use as a building block for liquid crystalline materials with potential applications in display technologies. The iodine atoms contribute to enhanced polarizability, while the methoxy group provides the necessary structural anisotropy for liquid crystal formation.

Despite these promising developments, challenges remain in the large-scale production and purification of Methyl 3,5-diiodo-4-methoxybenzoate. Recent process chemistry studies have focused on optimizing its synthesis from 4-hydroxybenzoic acid derivatives, with particular attention to improving the iodination step's selectivity and yield. A 2023 publication in Organic Process Research & Development reported a new catalytic system that achieves >85% yield with excellent regioselectivity.

In conclusion, Methyl 3,5-diiodo-4-methoxybenzoate continues to demonstrate significant potential across multiple research domains. Its versatility as a synthetic intermediate, combined with its intrinsic biological activity, makes it a valuable compound for future drug discovery and materials development efforts. Ongoing research is expected to further expand its applications, particularly in targeted therapeutics and diagnostic imaging.

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